(S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine
Overview
Description
(S,S)-N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine is a chiral diamine compound characterized by the presence of two trifluoromethanesulfonyl groups and two phenyl groups attached to an ethylenediamine backbone. This compound is notable for its applications in asymmetric synthesis and catalysis due to its chiral nature and strong electron-withdrawing trifluoromethanesulfonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine typically involves the following steps:
Starting Materials: The synthesis begins with (S,S)-1,2-diphenylethylenediamine.
Trifluoromethanesulfonylation: The diamine is reacted with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as triethylamine (Et3N) or pyridine. The reaction is usually carried out in an inert solvent like dichloromethane (DCM) at low temperatures (0-5°C) to prevent side reactions.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure (S,S)-N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Using large quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized temperature control and solvent recycling to ensure high yield and purity.
Automated Purification: Utilizing automated systems for purification to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(S,S)-N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl groups can be substituted by nucleophiles under appropriate conditions.
Coordination Reactions: The diamine can coordinate with metal ions, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Metal Salts: For coordination reactions, common metal salts include palladium, platinum, and rhodium salts.
Solvents: Dichloromethane, acetonitrile, and tetrahydrofuran (THF) are frequently used.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Metal Complexes: Coordination with metals leads to the formation of chiral metal complexes.
Scientific Research Applications
Chemistry
Asymmetric Catalysis: The compound is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Synthesis of Chiral Compounds: It is employed in the synthesis of chiral pharmaceuticals and agrochemicals.
Biology and Medicine
Drug Development: The compound’s derivatives are explored for potential therapeutic applications due to their chiral properties.
Biochemical Studies: Used in studying enzyme mechanisms and protein-ligand interactions.
Industry
Material Science: Utilized in the development of advanced materials with specific chiral properties.
Chemical Manufacturing: Applied in the production of high-value chemicals and intermediates.
Mechanism of Action
The mechanism by which (S,S)-N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine exerts its effects involves:
Chiral Induction: The compound induces chirality in reactions, leading to the formation of enantiomerically enriched products.
Coordination Chemistry: It forms stable complexes with metal ions, which then participate in catalytic cycles to enhance reaction rates and selectivity.
Comparison with Similar Compounds
Similar Compounds
(R,R)-N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine: The enantiomer of the compound with similar properties but opposite chirality.
N,N’-Bis(trifluoromethanesulfonyl)-1,2-diaminoethane: Lacks the phenyl groups, leading to different steric and electronic properties.
N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethane: Similar structure but without the amine groups, affecting its reactivity and coordination ability.
Uniqueness
(S,S)-N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine is unique due to its combination of strong electron-withdrawing trifluoromethanesulfonyl groups and chiral diamine backbone, making it highly effective in asymmetric catalysis and coordination chemistry.
This detailed overview provides a comprehensive understanding of (S,S)-N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[(1S,2S)-1,2-diphenyl-2-(trifluoromethylsulfonylamino)ethyl]-1,1,1-trifluoromethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F6N2O4S2/c17-15(18,19)29(25,26)23-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)24-30(27,28)16(20,21)22/h1-10,13-14,23-24H/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAIGOHPAZPGOU-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426546 | |
Record name | N,N'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]bis(1,1,1-trifluoromethanesulfonamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121788-77-0 | |
Record name | N,N'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]bis(1,1,1-trifluoromethanesulfonamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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